![molecular formula C17H14BrN3O2 B277569 N-(4-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B277569.png)
N-(4-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylamine and 3-methylphthalic anhydride.
Formation of Phthalazinone Core: The 3-methylphthalic anhydride undergoes cyclization with hydrazine to form the phthalazinone core.
Acylation Reaction: The phthalazinone core is then acylated with 4-bromophenylamine in the presence of acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar structures, such as 3-methylphthalazinone, share some properties and applications.
Bromophenyl Derivatives: Compounds like 4-bromophenylamine have similar chemical reactivity.
Uniqueness
N-(4-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H14BrN3O2 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-21-17(23)14-5-3-2-4-13(14)15(20-21)10-16(22)19-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
BGFHNOQFTJLVRK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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